3,4,5-Trimethoxyphenyl isocyanide chemical structure and properties
3,4,5-Trimethoxyphenyl isocyanide chemical structure and properties
This guide provides an in-depth technical analysis of 3,4,5-Trimethoxyphenyl isocyanide (also known as 3,4,5-trimethoxyphenylisonitrile). It is designed for researchers in organic synthesis and medicinal chemistry, focusing on its unique electronic properties, synthesis protocols, and application as a privileged building block in multicomponent reactions (MCRs) and ligand design.
Chemical Identity & Electronic Profile
3,4,5-Trimethoxyphenyl isocyanide is an electron-rich aryl isocyanide. Unlike simple phenyl isocyanide, the presence of three methoxy groups in the 3, 4, and 5 positions creates a strong electron-donating effect (+M effect) into the aromatic ring. This electronic enrichment propagates to the isocyanide carbon, enhancing its nucleophilicity and altering its behavior as a ligand in coordination chemistry.
Core Data
| Property | Detail |
| Chemical Name | 3,4,5-Trimethoxyphenyl isocyanide |
| Synonyms | 1-Isocyano-3,4,5-trimethoxybenzene; 3,4,5-Trimethoxyphenylisonitrile |
| CAS Number | 147492-94-2 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Physical State | Solid (Crystalline needles) |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc; Insoluble in water.[1][2][3][4][5][6][7][8][9] |
Structural Visualization
The isocyanide group (-N≡C) is linear. The terminal carbon possesses formally divalent character (carbene-like), which is the source of its reactivity (α-addition) and odor.
Caption: Electronic push from the trimethoxy motif enhances electron density at the isocyanide terminus.
Synthesis Protocol
The most robust method for synthesizing electron-rich aryl isocyanides is the Hofmann Carbylamine Reaction under Phase Transfer Catalysis (PTC) conditions. This method avoids the harsh dehydration conditions (POCl₃/Amine) often used for other isocyanides, which can sometimes degrade electron-rich substrates.
Method: Phase-Transfer Catalyzed Dichlorocarbene Route
Reaction Logic: The reaction involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform and base. The primary amine attacks the carbene to form a dichloromethylamine intermediate, which then undergoes elimination to form the isocyanide.
Reagents:
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Precursor: 3,4,5-Trimethoxyaniline (CAS 24313-88-0)
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Carbene Source: Chloroform (CHCl₃)
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Base: 50% aq. NaOH
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Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)
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Solvent: Dichloromethane (CH₂Cl₂)
Step-by-Step Protocol:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (1.0 equiv) in CH₂Cl₂ (approx. 5 mL per mmol).
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Catalyst Addition: Add the phase transfer catalyst TEBA (0.05 equiv).
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Carbene Precursor: Add CHCl₃ (1.5 equiv).
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Initiation: Add 50% aqueous NaOH (excess, ~5-10 equiv) dropwise with vigorous stirring. Caution: Exothermic reaction.
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Reaction: Stir vigorously at room temperature or mild reflux (40°C) for 2–4 hours. Monitor by TLC (conversion of polar aniline to less polar isocyanide).
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Workup: Dilute with water and extract with CH₂Cl₂. Wash the organic layer with water and brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from hexane/ether.
Critical Note: All steps must be performed in a well-ventilated fume hood due to the generation of dichlorocarbene and the potent, disagreeable odor of the isocyanide.
Reactivity & Applications
A. Multicomponent Reactions (MCRs)
The 3,4,5-trimethoxyphenyl moiety is a "privileged structure" in drug discovery, often associated with tubulin inhibition (colchicine site). Incorporating this isocyanide into Ugi or Passerini reactions allows for the rapid assembly of peptidomimetics containing this pharmacophore.
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Ugi 4-Component Reaction (U-4CR):
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Components: Aldehyde + Amine + Carboxylic Acid + 3,4,5-Trimethoxyphenyl Isocyanide .
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Product:
-Aminoacyl amide.[8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanism: The electron-rich nature of the isocyanide facilitates the initial addition to the iminium ion (formed from amine/aldehyde).
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Passerini 3-Component Reaction (P-3CR):
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Components: Aldehyde + Carboxylic Acid + 3,4,5-Trimethoxyphenyl Isocyanide .
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Product:
-Acyloxy amide.
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Caption: The Ugi reaction pathway utilizing 3,4,5-trimethoxyphenyl isocyanide to generate peptidomimetic scaffolds.
B. Ligand in Coordination Chemistry
Aryl isocyanides are strong
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Tc-99m Complexes: The complex [Tc(CN-R)₆]⁺ , where R = 3,4,5-trimethoxyphenyl, has been investigated as a P-glycoprotein (P-gp) modulator for overcoming multidrug resistance (MDR) in cancer therapy. The trimethoxy motif enhances lipophilicity and interaction with the MDR transport protein.
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Properties: The electron-donating methoxy groups increase the electron density at the metal center compared to unsubstituted phenyl isocyanide, stabilizing higher oxidation states or facilitating oxidative addition steps.
C. Heterocycle Synthesis
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Indole Synthesis: Radical cyclization of 2-alkenylaryl isocyanides or palladium-catalyzed insertion reactions.
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Pyrrole Synthesis: Reaction with electron-deficient alkynes or via multicomponent strategies involving enols.
Safety & Handling
Warning: Isocyanides are notorious for their vile, penetrating odor. The "stench" is detectable at ppb levels and can adhere to clothing and skin for days.
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Odor Control:
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Oxidation: All glassware and spills should be treated with an oxidizing solution (e.g., dilute bleach or acidic KMnO₄) immediately after use to convert the isocyanide to the odorless isocyanate or amine.
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Venting: Use a dedicated fume hood. Do not transport open containers outside the hood.
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Toxicity:
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While specific LD50 data for this derivative may be sparse, isocyanides are generally considered toxic if inhaled or ingested (metabolism can release cyanide ions in some contexts, though aryl isocyanides are generally more stable).
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Treat as Acute Toxin . Wear nitrile gloves, lab coat, and safety glasses.
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References
- Synthesis via Phase Transfer Catalysis: Reaction: Dichlorocarbene mediated dehydration of primary amines. Source: Weber, W. P., & Gokel, G. W. (1977). Phase Transfer Catalysis in Organic Synthesis. Springer. (General methodology reference).
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Isocyanide-Based Multicomponent Reactions
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Tc-99m Complex & MDR Applications
- Title: A novel areneisonitrile Tc complex inhibits the transport activity of MDR P-glycoprotein.
- Source:Bioconjug
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URL:[Link]
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Crystal Structure & Oligomerization
- Title: Structure of 9 as determined by X-ray crystallography (Oligomeriz
- Source:Journal of the Chemical Society, Perkin Transactions 1, 2000.
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URL:[Link]
Sources
- 1. 4-METHOXYPHENYL ISOCYANIDE | 10349-38-9 [amp.chemicalbook.com]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-METHOXYPHENYL ISOCYANIDE | 10349-38-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. solutions.covestro.com [solutions.covestro.com]
